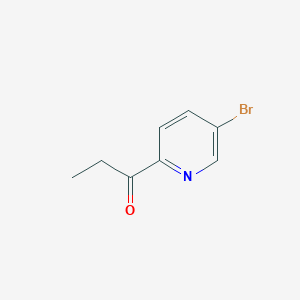

1-(5-Bromopyridin-2-YL)propan-1-one

Description

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUTUNOCCNRQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Precursor Chemistry

Regioselective Bromination Strategies for Pyridine (B92270) Scaffolds

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step that significantly influences the subsequent derivatization possibilities.

Bromination of Pyridinepropanol Precursors (e.g., N-bromosuccinimide mediated reactions)

The regioselective bromination of pyridine derivatives is a well-established but nuanced process. For precursors like 3-(pyridin-2-yl)propan-1-ol, direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the ring. However, the presence of activating groups can direct the substitution. In the absence of strong activating groups, electrophilic bromination typically requires harsh conditions and may lead to a mixture of products.

A common and effective reagent for bromination is N-bromosuccinimide (NBS). researchgate.netorganic-chemistry.orgmasterorganicchemistry.com NBS is a versatile reagent that can participate in both radical and electrophilic bromination reactions. organic-chemistry.orgmasterorganicchemistry.com For pyridine scaffolds, the reaction conditions determine the outcome. In the presence of a radical initiator, NBS can be used for benzylic bromination, which involves the substitution of a hydrogen on a carbon adjacent to an aromatic ring. masterorganicchemistry.comdaneshyari.com

For the synthesis of 1-(5-bromopyridin-2-yl)propan-1-one, a key precursor would be a compound like 1-(pyridin-2-yl)propan-1-ol. The bromination of such a precursor would ideally be directed to the 5-position of the pyridine ring. The reactivity and regioselectivity of bromination on substituted pyridines depend on the nature and position of the existing substituent. researchgate.net For instance, studies on activated pyridines, such as those with amino or hydroxy groups, have shown that regioselective mono- and di-bromination can be achieved with high yields using NBS. researchgate.net The reactivity of these substrates follows the order of amino > hydroxy > methoxy. researchgate.net In cases of fused pyridine N-oxides, regioselective bromination at the C2-position can be achieved using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source under mild conditions. tcichemicals.com

| Precursor Type | Brominating Agent | Conditions | Outcome |

| Activated Pyridines (e.g., amino-, hydroxy-substituted) | N-Bromosuccinimide (NBS) | Varies (solvent-dependent) | High yield, regioselective monobromination |

| Fused Pyridine N-Oxides | Tetrabutylammonium bromide / p-toluenesulfonic anhydride | Mild | High yield, C2-selective bromination. tcichemicals.com |

| Aralkyl Ketones | N-Bromosuccinimide (NBS) / Montmorillonite K-10 | Methanol, 60-65°C | Good yields of α-brominated products. researchgate.net |

Ketone Moiety Introduction and Functional Group Interconversion

The formation of the propanone moiety is another crucial aspect of the synthesis, which can be achieved through oxidation of an alcohol precursor or by constructing the carbon chain through alkylation reactions.

Oxidation of Aliphatic Alcohol Moieties to Ketones (e.g., using chromium trioxide or potassium permanganate)

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. libretexts.orgwikipedia.org For a precursor like 1-(5-bromopyridin-2-yl)propan-1-ol, the secondary alcohol group can be selectively oxidized to the corresponding ketone.

Several reagents are effective for this transformation. Chromium(VI)-based reagents are widely used. wikipedia.orgsinica.edu.tw These include:

Jones Reagent: A solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. It is a strong oxidizing agent. libretexts.orgwikipedia.org

Pyridinium (B92312) Chlorochromate (PCC): A milder reagent, formed from chromium trioxide, pyridine, and hydrochloric acid. sinica.edu.twkhanacademy.orgresearchgate.net It is often used for the oxidation of primary alcohols to aldehydes but is also effective for converting secondary alcohols to ketones. libretexts.orgkhanacademy.org

Collins Reagent: A complex of chromium trioxide with pyridine in dichloromethane. wikipedia.orge-bookshelf.de

Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent that can convert secondary alcohols to ketones. wikipedia.org The reaction is typically carried out in an alkaline aqueous solution. wikipedia.org However, KMnO₄ is a less selective reagent and can react with other functional groups if present in the molecule. wikipedia.org

More modern and milder methods, such as the Swern and Dess-Martin periodinane oxidations, are also available and offer high selectivity. wikipedia.org An alcohol oxidation method using pyridine or 3-cyanopyridine (B1664610) as an organocatalyst with trichloroisocyanuric acid as the terminal oxidant has also been reported for the selective oxidation of secondary aliphatic alcohols. rsc.org

| Oxidizing Agent | Precursor Type | Product | Key Features |

| Jones Reagent (CrO₃/H₂SO₄) | Secondary Alcohol | Ketone | Strong oxidant. libretexts.orgwikipedia.org |

| Pyridinium Chlorochromate (PCC) | Secondary Alcohol | Ketone | Milder than Jones reagent, good for sensitive substrates. libretexts.orgkhanacademy.orgresearchgate.net |

| Potassium Permanganate (KMnO₄) | Secondary Alcohol | Ketone | Powerful oxidant, but can be less selective. wikipedia.org |

| Pyridine/Trichloroisocyanuric Acid | Secondary Aliphatic Alcohol | Ketone | Organocatalytic, selective oxidation. rsc.org |

Alkylation Reactions for Propanone Chain Elaboration

An alternative strategy to introduce the propanone chain involves the reaction of a pyridine derivative with appropriate alkylating agents. One such method is the Grignard reaction. masterorganicchemistry.comnih.gov For instance, a 5-bromo-2-cyanopyridine (B14956) could react with a Grignard reagent like ethylmagnesium bromide. The initial addition of the Grignard reagent to the nitrile forms an imine, which upon acidic workup, hydrolyzes to the desired ketone, 1-(5-bromopyridin-2-yl)propan-1-one. masterorganicchemistry.com

Recent advancements have also focused on the direct C-4 alkylation of pyridines using a blocking group strategy under Minisci-type conditions, which allows for precise functionalization. nih.gov While this specific example targets the C-4 position, similar principles of directed functionalization can be applied to achieve substitution at other positions.

Catalytic Approaches in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern organic synthesis heavily relies on catalytic methods to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatization (e.g., Suzuki coupling for related compounds)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated pyridines. mdpi.comresearchgate.netacs.orgresearchgate.netjocpr.com The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is particularly prominent. wikipedia.orgacs.org

In the context of 1-(5-bromopyridin-2-yl)propan-1-one, the bromine atom at the 5-position serves as a handle for such cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, leading to a diverse library of compounds for further investigation. The Suzuki reaction is known for its mild reaction conditions and tolerance of various functional groups. mdpi.comresearchgate.netmdpi.com

The general scheme for a Suzuki coupling on a related 5-bromopyridine derivative would involve reacting it with a boronic acid or a boronic ester in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate. mdpi.comnih.gov These reactions have been successfully applied to synthesize a range of novel pyridine derivatives in moderate to good yields. mdpi.comresearchgate.net

| Coupling Reaction | Substrates | Catalyst/Base | Product |

| Suzuki-Miyaura | 5-Bromopyridine derivative, Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Arylpyridine derivative. mdpi.com |

| Suzuki-Miyaura | 5-Bromoindazole, N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(N-Boc-2-pyrrolyl)indazole. nih.gov |

| Negishi | 4-Bromobenzaldehyde, 2-Cyanophenylzinc-bromide | Palladium(0) or (II) | Biaryl compound. mdpi.com |

Stereoselective Synthesis of Chiral Derivatives

The creation of specific stereoisomers of chiral molecules is critical, as different enantiomers can exhibit vastly different biological activities. Asymmetric synthesis provides the tools to produce single enantiomers, moving beyond classical methods that yield racemic mixtures. nih.gov For the chiral derivatives of 1-(5-Bromopyridin-2-YL)propan-1-one, several strategies in asymmetric synthesis can be employed, primarily revolving around the use of chiral auxiliaries, asymmetric catalysis, or chiral pool synthesis. nih.govnih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.comsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com For instance, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a precursor of the propanone side chain. wikipedia.orgnih.gov The chiral environment provided by the auxiliary would then direct the diastereoselective addition of a nucleophile or an electrophile to create the desired stereocenter.

Another powerful approach is the use of chiral catalysts. nih.gov In the context of producing chiral alcohols, which are precursors to or derivatives of the target ketone, the asymmetric reduction of the carbonyl group of 1-(5-Bromopyridin-2-YL)propan-1-one is a key transformation. This can be achieved using chiral reducing agents or, more elegantly, through catalytic hydrogenation or transfer hydrogenation with a chiral metal complex or an enzyme. researchgate.net For example, a chiral ruthenium or rhodium complex could be employed to deliver hydrogen to one face of the ketone with high enantioselectivity.

The chiral pool approach utilizes readily available enantiopure natural products as starting materials. chemicalpapers.com For instance, a chiral building block containing the desired stereocenter of the propanoyl group could be synthesized from a chiral starting material like an amino acid or a lactate (B86563) ester and then coupled to the 5-bromopyridin-2-yl moiety. chemicalpapers.com

A hypothetical stereoselective synthesis could involve the use of a chiral auxiliary to control the alkylation of a pyridinyl acetic acid derivative. The general principle is outlined in the table below.

Table 1: Hypothetical Stereoselective Synthesis via Chiral Auxiliary

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | 2-Bromo-5-methylpyridine | N-Bromosuccinimide (NBS), Benzoyl peroxide | 2-Bromo-5-(bromomethyl)pyridine | Bromination of the methyl group |

| 2 | 2-Bromo-5-(bromomethyl)pyridine, Chiral Auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) | Sodium hydride (NaH), Tetrahydrofuran (B95107) (THF) | Chiral N-acylated auxiliary | Attachment of the chiral auxiliary |

| 3 | Chiral N-acylated auxiliary | Lithium diisopropylamide (LDA), Methyl iodide (MeI) | Diastereomerically enriched product | Stereoselective alkylation |

| 4 | Diastereomerically enriched product | Lithium hydroxide (B78521) (LiOH), Hydrogen peroxide (H₂O₂) | Chiral carboxylic acid | Removal of the chiral auxiliary |

| 5 | Chiral carboxylic acid | Organolithium reagent or other coupling protocols | Chiral 1-(5-Bromopyridin-2-YL)propan-1-one derivative | Formation of the ketone |

This table presents a conceptual pathway. Specific reagents and conditions would require experimental optimization.

Optimization of Reaction Conditions and Process Development for Academic Synthesis

The efficient synthesis of 1-(5-Bromopyridin-2-YL)propan-1-one on a laboratory scale relies on the careful optimization of reaction conditions to maximize yield and purity while minimizing reaction time and the formation of byproducts. A common and effective method for the synthesis of such ketones is the reaction of an organometallic reagent derived from a bromopyridine with an appropriate acylating agent. The Grignard reaction is a classic and versatile tool for this purpose. mdpi.comresearchgate.net

The preparation of the Grignard reagent from 2,5-dibromopyridine (B19318) is a critical step. The reaction involves a bromine-magnesium exchange. researchgate.net The choice of solvent, temperature, and the type of magnesium are crucial parameters. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used. google.com The formation of the Grignard reagent is often initiated by the addition of a small amount of an activating agent like iodine or 1,2-dibromoethane. The reaction of the Grignard reagent with propanoyl chloride or propanoic anhydride would then yield the desired ketone.

Optimization of this process would involve a systematic study of several variables as detailed in the following table.

Table 2: Optimization Parameters for the Synthesis of 1-(5-Bromopyridin-2-YL)propan-1-one via Grignard Reaction

| Parameter | Range of Conditions | Rationale for Optimization | Potential Issues |

| Grignard Reagent Formation | |||

| Solvent | Diethyl ether, THF, or mixtures | Influences the solubility and reactivity of the Grignard reagent. organic-chemistry.org | THF can increase reactivity but may also promote side reactions. |

| Temperature | -20 °C to room temperature | Controls the rate of formation and stability of the Grignard reagent. | Higher temperatures can lead to decomposition or side reactions. |

| Magnesium | Magnesium turnings, activated magnesium | The surface area and activation of magnesium affect the initiation and rate of the reaction. | Inconsistent activation can lead to variable yields. |

| Acylation Reaction | |||

| Acylating Agent | Propanoyl chloride, Propanoic anhydride | The reactivity of the acylating agent affects the reaction rate and selectivity. | Propanoyl chloride is highly reactive and may lead to over-addition. |

| Temperature | -78 °C to 0 °C | Controls the selectivity of the acylation and minimizes side reactions. | Higher temperatures can result in the formation of tertiary alcohol byproducts. |

| Stoichiometry | 1.0 to 1.5 equivalents of Grignard reagent | Ensures complete consumption of the limiting reagent. | Excess Grignard reagent can lead to side reactions. |

| Quenching | Saturated ammonium (B1175870) chloride solution, dilute acid | Neutralizes the reaction mixture and hydrolyzes the intermediate adduct. | Improper quenching can lead to the isolation of undesired byproducts. |

An alternative to the Grignard approach is a palladium-catalyzed acylation of 2-bromopyridine (B144113) with propanal, which can be an efficient one-step method to form the alkyl aryl ketone. acs.org The optimization of such a reaction would involve screening different palladium catalysts, ligands, bases, and solvents to achieve the highest possible yield and selectivity.

The development of a robust and scalable synthesis is an iterative process. For academic purposes, a balance must be struck between high yield, ease of execution, and cost-effectiveness of the reagents and conditions employed.

Comprehensive Reactivity and Functionalization Pathways

Electrophilic and Nucleophilic Substitution at the Bromine Atom

The bromine atom at the 5-position of the pyridine (B92270) ring is a key functional group that can be readily transformed through various substitution reactions.

Cross-Coupling Reactions for C-C Bond Formation (e.g., with organoboron reagents)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds. wikipedia.orgmdpi.comlibretexts.org In this reaction, the bromine atom of 1-(5-bromopyridin-2-yl)propan-1-one can be coupled with a variety of organoboron reagents, including boronic acids and their esters, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This allows for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkyl, and alkenyl groups, at the 5-position of the pyridine ring. wikipedia.orgorganic-chemistry.org

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and scope. organic-chemistry.org For instance, the use of potassium organotrifluoroborates as coupling partners has gained interest due to their stability and ease of preparation. nih.gov

| Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 1-(5-Arylpyridin-2-yl)propan-1-one |

| Alkenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 1-(5-Alkenylpyridin-2-yl)propan-1-one |

| Potassium heteroaryltrifluoroborate | Pd(OAc)₂/RuPhos | Na₂CO₃ | Ethanol | 1-(5-Heteroarylpyridin-2-yl)propan-1-one |

Nucleophilic Displacement Reactions for Heteroatom Incorporation (e.g., with azides, thiols)

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_r) reactions. byjus.comchemistrysteps.com This allows for the introduction of various heteroatoms, such as nitrogen and sulfur, by reacting 1-(5-bromopyridin-2-yl)propan-1-one with appropriate nucleophiles. The presence of the electron-withdrawing ketone group can further activate the ring towards nucleophilic attack. masterorganicchemistry.com

For example, reaction with sodium azide (B81097) can introduce an azido (B1232118) group, which can then be further transformed, for instance, by reduction to an amine. Similarly, treatment with thiols or their corresponding thiolates can lead to the formation of thioethers. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine atom, forming a Meisenheimer-like intermediate, which then expels the bromide ion to restore aromaticity. chemistrysteps.comyoutube.com

| Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Sodium azide (NaN₃) | DMF, heat | 1-(5-Azidopyridin-2-yl)propan-1-one |

| Thiophenol (PhSH) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | 1-(5-(Phenylthio)pyridin-2-yl)propan-1-one |

| Piperidine | Methanol | 1-(5-(Piperidin-1-yl)pyridin-2-yl)propan-1-one nih.gov |

Reactivity of the Ketone Carbonyl Moiety

The propanone side chain provides a reactive ketone carbonyl group that can undergo a variety of transformations. youtube.com

Carbonyl Additions and Condensations

The electrophilic carbon atom of the carbonyl group is a target for nucleophilic attack. youtube.comtib.eu This allows for a range of addition reactions. For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding secondary alcohol, 1-(5-bromopyridin-2-yl)propan-1-ol. tib.eu

Condensation reactions, such as the formation of imines (Schiff bases) or hydrazones, can occur upon treatment with primary amines or hydrazine (B178648) derivatives, respectively. allstudiesjournal.comyoutube.com These reactions are often acid-catalyzed and involve the initial nucleophilic addition to the carbonyl carbon followed by dehydration. allstudiesjournal.com

Enolate Chemistry and Alpha-Functionalization

The protons on the carbon atom alpha to the ketone (the α-carbon) are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. For example, the enolate can be alkylated with alkyl halides, halogenated, or used in aldol (B89426) condensation reactions with other carbonyl compounds. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are multiple α-protons. masterorganicchemistry.com

Transformations Involving the Pyridine Ring System

The pyridine ring itself can undergo various chemical transformations. The nitrogen atom in the pyridine ring can act as a nucleophile or a base. It can be protonated by acids or alkylated to form pyridinium (B92312) salts. Oxidation of the pyridine nitrogen can lead to the formation of the corresponding N-oxide, which can alter the reactivity of the ring and facilitate further functionalization. organic-chemistry.org

Furthermore, the pyridine ring can participate in ring transformation reactions under specific conditions, for example, when treated with strong nucleophiles, potentially leading to the formation of other heterocyclic or carbocyclic systems. clockss.orgresearchgate.net

N-Oxidation Reactions of Pyridine Nitrogen

The nitrogen atom of the pyridine ring in 1-(5-Bromopyridin-2-yl)propan-1-one possesses a lone pair of electrons and can act as a nucleophile, making it susceptible to oxidation. This reaction yields the corresponding pyridine N-oxide, a transformation that significantly alters the electronic properties and reactivity of the heterocyclic ring. Heteroaromatic N-oxides are versatile intermediates in organic synthesis. thieme-connect.de

The formation of the N-oxide introduces a formally positive charge on the nitrogen and a negative charge on the oxygen, which can be represented by several resonance structures. thieme-connect.de This modification enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack at different positions. The N-O bond itself is relatively weak and can participate in various subsequent transformations. thieme-connect.de

Common reagents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other strong oxidants like hydrogen peroxide in the presence of a catalyst. thieme-connect.de The choice of oxidant and reaction conditions is crucial to achieve selective N-oxidation without affecting other functional groups in the molecule, such as the ketone.

| Oxidizing Agent | Typical Conditions | Notes |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂, CHCl₃), room temperature | A widely used and effective reagent for pyridine N-oxidation. The byproduct, m-chlorobenzoic acid, may require careful removal. thieme-connect.de |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic acid as solvent, heating | A classic method for N-oxidation. |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO, stoichiometric H₂O₂ | A highly efficient catalytic system that is often preferred for its clean conversion. thieme-connect.de |

| OXONE® over silica (B1680970) gel or alumina | With or without solvent | A solid-supported reagent that can offer high selectivity. researchgate.net |

The resulting 1-(5-Bromopyridin-2-yl)propan-1-one N-oxide becomes a substrate for a new range of reactions. For instance, it can undergo rearrangements or be used to introduce substituents onto the pyridine ring, such as the formation of 2-aminopyridines. nih.gov

Coordination Chemistry with Transition Metal Centers

The structure of 1-(5-Bromopyridin-2-yl)propan-1-one contains two potential donor sites for coordination with transition metal ions: the pyridine nitrogen atom (a Lewis base) and the carbonyl oxygen atom. This makes it a potential chelating ligand. jscimedcentral.comwikipedia.org The coordination chemistry of pyridyl-ketone compounds has been a subject of significant interest due to the diverse structures and properties of the resulting metal complexes. acs.orgwordpress.com

The pyridine nitrogen typically acts as a σ-donor, forming a coordinate covalent bond with a metal center. jscimedcentral.comyoutube.com The carbonyl group can coordinate in several ways. Most commonly, the oxygen atom's lone pair electrons can form a bond, leading to an η¹-O-bonded mode. wikipedia.org This is often seen with more Lewis acidic metal centers. wikipedia.org In some cases, particularly with electron-rich, low-valent metals, the C=O double bond can coordinate in an η²-C,O fashion. wikipedia.org

When both the pyridine nitrogen and the carbonyl oxygen bind to the same metal center, a stable five-membered chelate ring is formed. This bidentate N,O-coordination is a common motif for 2-acylpyridine ligands. Di(2-pyridyl) ketone, a related ligand, is well-known to act as a nitrogen bidentate ligand, but its carbonyl oxygen can also participate in bonding, leading to polynuclear complexes. acs.org The specific coordination mode depends on various factors, including the nature of the metal ion, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions. researchgate.net

| Metal Center | Potential Coordination Mode | Resulting Geometry (Example) |

| Palladium(II) | Bidentate (N, O) | Square Planar acs.org |

| Cobalt(II), Nickel(II) | Bidentate (N, O) + other ligands | Distorted Octahedral researchgate.net |

| Zinc(II) | Bidentate (N, O) | Distorted Tetrahedral researchgate.net |

| Copper(I), Silver(I) | Monodentate (N) or Bidentate (N,O) | Linear, Trigonal Planar, or Tetrahedral jscimedcentral.com |

These transition metal complexes have applications in catalysis and materials science, and the specific properties of the complex can be tuned by modifying the ligand structure.

Derivatization Strategies for the Generation of Diverse Molecular Architectures

1-(5-Bromopyridin-2-yl)propan-1-one is a versatile building block for creating a wide array of more complex molecules. Its functional groups offer several handles for derivatization.

Reactions at the Bromo Substituent: The bromine atom on the pyridine ring is a key site for modification. It can be readily replaced through nucleophilic aromatic substitution reactions, although this often requires harsh conditions or activation of the ring. More commonly, the bromo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

Heck Coupling: Reaction with alkenes, also catalyzed by palladium, to introduce alkenyl substituents.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form aminopyridine derivatives.

Sonogashira Coupling: Reaction with terminal alkynes using palladium and copper co-catalysis to install alkynyl groups.

Reactions at the Ketone Group: The propanone side chain offers another site for chemical modification.

Reduction: The carbonyl group can be reduced to a secondary alcohol, 1-(5-Bromopyridin-2-yl)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄). This introduces a chiral center and a hydroxyl group capable of further functionalization.

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form an amine derivative.

Wittig Reaction: Reaction with a phosphorus ylide to convert the carbonyl group into a carbon-carbon double bond.

Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases). These products are themselves important ligands for forming metal complexes. researchgate.net

Combined Derivatization: These strategies can be used in sequence to build complex molecular architectures. For example, a Suzuki coupling could be performed at the bromine position, followed by a reduction of the ketone to generate a novel, highly functionalized molecule. This versatility makes 1-(5-Bromopyridin-2-yl)propan-1-one a valuable starting material in medicinal chemistry and materials science.

| Reaction Type | Reagents | Functional Group Modified | Product Type |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C-Br | Aryl/Alkyl-substituted pyridine |

| Reduction | NaBH₄, LiAlH₄ | C=O | Secondary Alcohol |

| Schiff Base Condensation | R-NH₂ | C=O | Imine |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-Br | Aminopyridine |

Advanced Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each proton and carbon atom can be determined.

Proton (1H) NMR for Aromatic and Aliphatic Proton Environments

In the ¹H NMR spectrum of a closely related compound, 1-(5-Bromopyridin-2-yl)ethan-1-one, the aromatic protons of the pyridine (B92270) ring typically appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the bromine substituent. tcichemicals.commatrix-fine-chemicals.com The proton at position 6 of the pyridine ring is expected to be the most downfield, appearing as a doublet due to coupling with the proton at position 4. The proton at position 4 would likely appear as a doublet of doublets, being coupled to both the proton at position 3 and the proton at position 6. The proton at position 3 would also be a doublet, coupled to the proton at position 4.

The aliphatic protons of the propan-1-one side chain would be observed in the upfield region of the spectrum. The methylene (B1212753) (-CH2-) protons adjacent to the carbonyl group are expected to appear as a quartet, coupled to the three protons of the terminal methyl (-CH3) group. The methyl protons would, in turn, appear as a triplet due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(5-Bromopyridin-2-YL)propan-1-one

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | 7.8 - 8.0 | d |

| Pyridine H-4 | 8.1 - 8.3 | dd |

| Pyridine H-6 | 8.6 - 8.8 | d |

| -CH2- | 3.0 - 3.2 | q |

| -CH3 | 1.1 - 1.3 | t |

Note: This is a predicted data table based on the analysis of similar compounds and general principles of NMR spectroscopy.

Carbon-13 (13C) NMR for Pyridinyl Carbon Environments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In the case of 1-(5-Bromopyridin-2-YL)propan-1-one, distinct signals are expected for each carbon atom in a unique chemical environment. A predicted ¹³C NMR spectrum would show several signals in the aromatic region corresponding to the carbons of the pyridine ring. capes.gov.br The carbon atom bearing the bromine (C-5) and the carbon adjacent to the nitrogen (C-2 and C-6) would have their chemical shifts significantly influenced by these heteroatoms. The carbonyl carbon of the propanone group would appear as a highly deshielded signal, typically in the range of 190-200 ppm. The aliphatic carbons of the ethyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(5-Bromopyridin-2-YL)propan-1-one

| Carbon Position | Predicted Chemical Shift (ppm) |

| -CH3 | 8 - 12 |

| -CH2- | 30 - 35 |

| Pyridine C-3 | 120 - 125 |

| Pyridine C-5 | 135 - 140 |

| Pyridine C-4 | 140 - 145 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-2 | 152 - 156 |

| C=O | 195 - 200 |

Note: This is a predicted data table based on the analysis of similar compounds and general principles of NMR spectroscopy. capes.gov.br

Two-Dimensional NMR Techniques (e.g., COSY, HMBC for complex derivatives)

For more complex derivatives or to unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Correlation SpectroscopY (COSY) experiments establish proton-proton coupling relationships, helping to identify adjacent protons within the molecule. researchgate.net For instance, a COSY spectrum would show cross-peaks connecting the signals of the coupled protons on the pyridine ring and between the methylene and methyl protons of the side chain.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify longer-range (typically 2-3 bond) correlations between protons and carbons. researchgate.net This is particularly useful for identifying the connection between the propanone side chain and the pyridine ring, as a correlation would be expected between the methylene protons and the C-2 carbon of the pyridine ring. HMBC can also confirm the assignments of the quaternary carbons, such as the carbonyl carbon and the bromine-substituted C-5.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Analysis of Characteristic Functional Group Frequencies

The infrared (IR) spectrum of 1-(5-Bromopyridin-2-YL)propan-1-one would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1680-1700 cm⁻¹. The presence of the aromatic pyridine ring would give rise to characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the propanone side chain would appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Frequencies for 1-(5-Bromopyridin-2-YL)propan-1-one

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Carbonyl (C=O) Stretch | 1680 - 1700 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-Br Stretch | 500 - 600 |

Note: This is a predicted data table based on the analysis of similar compounds and general principles of IR spectroscopy.

Correlation of Experimental and Computed Vibrational Modes

To gain a deeper understanding of the vibrational modes, experimental IR and Raman spectra can be correlated with theoretical calculations. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities of a molecule. arxiv.orgcanterbury.ac.nz By comparing the computed spectrum with the experimental one, a more precise assignment of the observed vibrational bands to specific atomic motions within the molecule can be achieved. This correlation can help to confirm the proposed structure and provide insights into the molecule's conformational properties. Such computational studies are particularly useful for distinguishing between closely spaced or overlapping vibrational bands. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1-(5-Bromopyridin-2-YL)propan-1-one, electron ionization (EI) mass spectrometry provides critical information for confirming its molecular weight and deducing its structure through the analysis of its fragmentation pathways.

The molecular ion peak [M]⁺ for this compound is expected to show a characteristic isotopic pattern due to the presence of a bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 229 and m/z 231.

The fragmentation of alkyl pyridyl ketones is well-documented and follows predictable pathways, primarily driven by the cleavage of bonds adjacent to the carbonyl group (α-cleavage) and rearrangements involving the pyridine ring. The major fragmentation pathways for 1-(5-Bromopyridin-2-YL)propan-1-one are initiated by the ionization of the molecule, often localized on the pyridine nitrogen or the carbonyl oxygen.

One of the primary fragmentation routes is the α-cleavage, leading to the loss of the ethyl group (•C₂H₅). This cleavage results in the formation of a stable 5-bromopyridin-2-yl-carbonylium ion. Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the pyridine ring, generating a propanoyl cation and a 5-bromopyridinyl radical, though the former is typically less abundant.

A characteristic rearrangement for 2-substituted pyridyl ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene (ethene in this case). This process would lead to the formation of a radical cation of 1-(5-bromopyridin-2-yl)ethenol.

Further fragmentation can occur through the loss of carbon monoxide (CO) from acylium ions or rearrangements within the pyridine ring structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for 1-(5-Bromopyridin-2-YL)propan-1-one

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 229/231 | [C₈H₈BrNO]⁺ | Molecular Ion [M]⁺ |

| 200/202 | [C₇H₅BrNO]⁺ | α-cleavage: Loss of •C₂H₅ from [M]⁺ |

| 156/158 | [C₅H₄BrN]⁺ | Cleavage of the C-C bond between carbonyl and pyridine |

| 128/130 | [C₆H₃BrO]⁺ | Loss of HCN from the [M-C₂H₅]⁺ fragment |

| 57 | [C₃H₅O]⁺ | Propanoyl cation |

This interactive table summarizes the key predicted fragments based on established fragmentation patterns for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. shu.ac.uk The UV-Vis spectrum of an organic molecule is determined by its chromophores, which are the parts of the molecule that absorb light. tanta.edu.eg

In 1-(5-Bromopyridin-2-YL)propan-1-one, the primary chromophore is the 5-bromopyridine ring conjugated with the carbonyl group. The spectrum is expected to exhibit absorptions arising from π→π* and n→π* transitions. uzh.ch

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). shu.ac.uk These transitions are associated with the conjugated system of the bromopyridine ring and the carbonyl group. The spectrum of pyridine itself shows π→π* transitions around 202 nm and 254 nm. sielc.com The presence of the bromo and propanone substituents is expected to cause a bathochromic (red) shift in these absorptions due to the extension of the conjugated system and substituent effects.

The n→π* transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen or the pyridine nitrogen) to a π* antibonding orbital. uzh.ch These transitions are characteristically of much lower intensity than π→π* transitions and appear at longer wavelengths. shu.ac.uk For ketones, the n→π* absorption is often observed in the 270-300 nm region. In polar solvents, this band typically undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding orbital by solvation. shu.ac.uk

Table 2: Expected UV-Vis Spectroscopic Data for 1-(5-Bromopyridin-2-YL)propan-1-one

| Transition Type | Expected Wavelength Range (λmax) | Chromophore | Relative Intensity (ε) |

| π→π | ~220-280 nm | Bromopyridinyl-carbonyl conjugated system | High |

| n→π | ~290-340 nm | Carbonyl group (C=O) | Low |

This interactive table outlines the anticipated electronic transitions and their characteristics for the title compound.

Crystallographic Analysis and Solid State Characterization

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. While a specific SCXRD study for 1-(5-Bromopyridin-2-YL)propan-1-one is not widely published, the technique would reveal precise bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state.

The analysis would confirm the planarity of the pyridine (B92270) ring and the geometry of the propan-1-one substituent. The carbon-bromine bond length and the orientation of the ethyl ketone group relative to the pyridine ring are key structural parameters that would be elucidated. For analogous compounds, SCXRD analysis has been pivotal in confirming molecular structures and understanding conformational preferences. For instance, studies on similar heterocyclic ketones provide a baseline for expected structural features. researchgate.net

A hypothetical table of crystallographic data that would be obtained from an SCXRD experiment is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₈BrNO |

| Formula Weight | 214.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 915.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.554 |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. These forces dictate the crystal's stability, melting point, solubility, and other macroscopic properties.

Hydrogen Bonding Networks

Although 1-(5-Bromopyridin-2-YL)propan-1-one lacks strong hydrogen bond donors like -OH or -NH groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The carbonyl oxygen atom of the propanone group is a potential hydrogen bond acceptor, as is the nitrogen atom of the pyridine ring. The hydrogen atoms on the pyridine ring and the ethyl group can act as donors. These interactions, though weaker than conventional hydrogen bonds, can collectively play a significant role in the crystal packing. In related structures, similar C-H···O and C-H···N interactions are frequently observed to link molecules into chains or more complex networks. nih.govnih.gov The presence of nitrogen atoms in the pyrimidine (B1678525) ring of a related compound, 1-(5-Bromopyrimidin-2-yl)propan-1-one, also suggests a capacity for hydrogen bonding which influences its biological target affinity.

Pi-Stacking Interactions

Aromatic rings, such as the pyridine ring in the title compound, can engage in π-stacking interactions. wikipedia.org These interactions arise from the electrostatic attraction between the electron-rich π-cloud of one ring and the electron-poor σ-framework of an adjacent ring (π-π stacking) or between a π-system and a cation (cation-π). Depending on the relative orientation of the rings, these can be face-to-face or edge-to-face arrangements. The electron-withdrawing bromine atom and the propan-1-one substituent can modulate the electron density of the pyridine ring, influencing the nature and strength of these π-stacking interactions. Studies on non-aromatic rings have also highlighted the importance of stacking interactions, suggesting a broad applicability of this concept in crystal engineering. nih.gov

Halogen Bonding Characterization

A key feature of 1-(5-Bromopyridin-2-YL)propan-1-one is the presence of a bromine atom. Halogen atoms, particularly heavier ones like bromine and iodine, can act as electrophilic regions (σ-holes) on the side opposite to the C-X bond. This allows them to form attractive interactions with nucleophiles, such as the nitrogen or oxygen atoms of neighboring molecules. This non-covalent interaction, known as halogen bonding, can be a significant directional force in crystal packing, often competing with or complementing hydrogen bonds and π-stacking. The strength and directionality of Br···N or Br···O halogen bonds would be a critical aspect of the supramolecular assembly of this compound.

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of all intermolecular contacts can be obtained.

For 1-(5-Bromopyridin-2-YL)propan-1-one, a Hirshfeld analysis would likely reveal the following key interactions:

H···H contacts: Typically representing the largest percentage of the surface, indicating van der Waals forces.

Br···H contacts: Highlighting the interactions involving the bromine atom. nih.gov

O···H contacts: Corresponding to the C-H···O hydrogen bonds. nih.govnih.gov

N···H contacts: Indicating C-H···N hydrogen bonds. nih.govnih.gov

C···H contacts: Often associated with C-H···π interactions. mdpi.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the types and relative importance of these intermolecular contacts. For a related bromophenyl derivative, Hirshfeld analysis showed that H···H, N···H, C···H, Br···H, and O···H interactions were the most significant contributors to the crystal packing. nih.gov

A hypothetical breakdown of intermolecular contacts from a Hirshfeld analysis is shown in the table below.

| Contact Type | Hypothetical Contribution (%) |

| H···H | 45.0 |

| Br···H/H···Br | 20.5 |

| O···H/H···O | 12.3 |

| C···H/H···C | 10.2 |

| N···H/H···N | 5.8 |

| Br···C/C···Br | 2.5 |

| Others | 3.7 |

Polymorphism and Crystal Engineering Considerations in Pyridine Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the development of pharmaceuticals and functional materials. Different polymorphs can exhibit distinct physical properties, including stability, solubility, and bioavailability. Pyridine derivatives are known to exhibit polymorphism, which can be influenced by subtle changes in crystallization conditions or molecular structure. acs.org

The study of intermolecular interactions in 1-(5-Bromopyridin-2-YL)propan-1-one is central to crystal engineering. By understanding the interplay of hydrogen bonding, π-stacking, and halogen bonding, it may be possible to design and synthesize new crystalline forms with desired properties. For instance, the introduction of different functional groups could be used to favor certain supramolecular synthons and direct the crystal packing in a predictable manner. The synthesis of various pyridine derivatives is an active area of research, with new compounds continually being developed for a range of applications, including as potential therapeutic agents. mdpi.comnih.govnih.gov

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. DFT calculations have been widely applied to heterocyclic compounds to predict a variety of molecular properties with high accuracy.

Geometry optimization is a computational process used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. nih.gov For 1-(5-Bromopyridin-2-YL)propan-1-one, this process identifies the most stable bond lengths, bond angles, and dihedral angles.

Conformational analysis explores the different spatial arrangements of the molecule, or conformers, that can be achieved through the rotation of single bonds, such as the bond between the carbonyl carbon and the pyridine (B92270) ring, and the C-C bond in the propanoyl group. By calculating the energy of these different conformers, it is possible to identify the most stable conformations and understand the molecule's flexibility. The results of such an analysis are crucial for understanding how the molecule might interact with other molecules, for instance, in a biological receptor site. nih.gov

Table 1: Representative Optimized Geometrical Parameters for 1-(5-Bromopyridin-2-YL)propan-1-one (Hypothetical DFT Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C-Br | ~1.90 Å | |

| C-N (pyridine) | ~1.34 Å | |

| C-C (carbonyl-ring) | ~1.49 Å | |

| Bond Angle | C-C-O (carbonyl) | ~120° |

| C-N-C (pyridine) | ~117° | |

| Dihedral Angle | Ring-C-C-C (torsion) | Varies with conformer |

Note: The data in this table is illustrative of typical values obtained from DFT calculations and is not from a specific experimental study on this molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comunesp.br The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. For halogenated heterocyclic compounds, the location of the LUMO lobes can indicate sites susceptible to nucleophilic attack. wuxibiology.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-(5-Bromopyridin-2-YL)propan-1-one

| Molecular Orbital | Energy (eV) | Implication |

| HOMO | -6.8 eV | Electron-donating ability |

| LUMO | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability/reactivity |

Note: These energy values are hypothetical and serve to illustrate the concept.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. nih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue or green), which are electron-poor and susceptible to nucleophilic attack.

For 1-(5-Bromopyridin-2-YL)propan-1-one, the MEP map would be expected to show a significant region of negative potential around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. These sites represent the most likely points for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential would be located around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding within a molecule. wikipedia.orgwisc.edu It examines charge transfer and orbital-orbital interactions, offering insights into intramolecular delocalization and hyperconjugative stability. uni-muenchen.dewisc.edu The analysis transforms the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.de

A key part of NBO analysis is the second-order perturbation theory analysis of the Fock matrix. This reveals the energetic significance of donor-acceptor (bond-antibond) interactions. For instance, it can quantify the delocalization of electron density from a lone pair on the nitrogen or oxygen to an antibonding orbital (BD*) elsewhere in the molecule. These interactions stabilize the molecule, and their energies indicate the strength of the intramolecular charge transfer.

Table 3: Illustrative NBO Second-Order Perturbation Analysis for 1-(5-Bromopyridin-2-YL)propan-1-one

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π(C-C) (pyridine ring) | High |

| LP (1) O | σ(C-C) (carbonyl-ring) | Moderate |

| π (C-C) (ring) | π*(C-N) (ring) | High |

Note: LP denotes a lone pair, and π and σ* denote antibonding orbitals. The data is illustrative.*

DFT calculations are highly effective at predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. rsc.orgnih.gov

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., tetramethylsilane, TMS). This is particularly useful for assigning signals in complex spectra.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated using DFT. researchgate.netresearchgate.net These theoretical frequencies, often scaled by a factor to account for anharmonicity and basis set limitations, can be compared with experimental Infrared (IR) and Raman spectra. This comparison aids in the assignment of vibrational bands to specific functional groups and motions within the molecule, such as the C=O stretch of the ketone and the various C-H and ring vibrations of the bromopyridine moiety. nih.gov

Table 4: Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch | ~1700 | ~1680 |

| C-N Stretch (Pyridine) | ~1580 | ~1570 |

| C-Br Stretch | ~650 | ~640 |

Note: Calculated frequencies are typically higher than experimental ones and are often scaled for better agreement.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions of Derivatives

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent effects, and interactions with other molecules, such as proteins or nucleic acids. nih.govnih.gov

For derivatives of 1-(5-Bromopyridin-2-YL)propan-1-one, MD simulations could be employed to study their behavior in a biological environment. For example, if a derivative is designed as a potential enzyme inhibitor, MD simulations can model how it binds to the active site of the enzyme, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the binding affinity. nih.gov

Molecular Docking Studies for Ligand-Target Interactions (specifically for biologically active derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule (ligand), such as a derivative of 1-(5-bromopyridin-2-yl)propan-1-one, might bind to the active site of a biological target, typically a protein or enzyme. These studies provide insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the interaction.

While specific molecular docking studies on derivatives of 1-(5-bromopyridin-2-yl)propan-1-one are not extensively reported in publicly available literature, the principles can be illustrated by studies on structurally related pyridine derivatives. For instance, in a study on substituted pyridine derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a promising anticancer target, molecular docking was employed to understand their binding mechanism. nih.gov The docking studies revealed that key residues such as Lys661 and Asp555 were crucial for the interaction. nih.gov The binding was further stabilized by a conserved water-bridge motif between the ligands and the protein. nih.gov

Similarly, molecular docking studies on pyridine-incorporated chalcone (B49325) derivatives as anticancer agents targeting the colchicine (B1669291) binding site of tubulin have demonstrated the utility of this technique. researchgate.net These studies help in visualizing the binding modes of the compounds within the active site, which is essential for designing new derivatives with improved activity. researchgate.net

The general workflow of a molecular docking study involves:

Preparation of the receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the ligand: The 3D structure of the derivative of 1-(5-bromopyridin-2-yl)propan-1-one is generated and optimized to its lowest energy conformation.

Docking simulation: A docking algorithm is used to explore various possible binding poses of the ligand in the active site of the receptor.

Scoring and analysis: The binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

An illustrative example of data that could be generated from such a study is presented in the table below. The binding energies and interacting residues are hypothetical for derivatives of 1-(5-bromopyridin-2-yl)propan-1-one, but are representative of typical docking results.

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Compound A | Kinase X | -8.5 | Lys78, Glu95, Leu150 |

| Compound B | Protease Y | -7.9 | Asp30, Ile50, Gly121 |

| Compound C | Receptor Z | -9.2 | Tyr112, Phe258, Arg345 |

This table is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of newly designed compounds without the need for their synthesis and experimental testing, thus saving time and resources.

A QSAR/QSPR study involves the following steps:

Data set selection: A series of structurally related compounds with experimentally determined activities or properties is selected. This would ideally be a set of 1-(5-bromopyridin-2-yl)propan-1-one derivatives.

Descriptor calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.

Model development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity or property.

Model validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

For instance, a 3D-QSAR study on substituted pyridine derivatives as LSD1 inhibitors resulted in robust models with good predictive capacity. nih.gov The Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models yielded high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their reliability. nih.gov For the CoMSIA model, the training set had a q² of 0.733 and an r² of 0.982, while for the test set, the values were 0.695 and 0.922, respectively. nih.gov

In another example, QSAR studies on benzohydrazide (B10538) derivatives with antimicrobial and anticancer potentials indicated that the antimicrobial activity was best described by electronic and topological parameters such as total energy (Te), valence zero-order molecular connectivity index (⁰χv), and the Wiener index (W). nih.gov

The insights gained from QSAR models can be used to guide the design of new derivatives of 1-(5-bromopyridin-2-yl)propan-1-one. For example, the contour maps generated from 3D-QSAR studies can highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

An illustrative QSAR model for a hypothetical series of 1-(5-bromopyridin-2-yl)propan-1-one derivatives is shown below.

Hypothetical QSAR Equation: pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBD - 0.8 * TPSA + 2.1

Where:

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

LogP: The logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).

MW: Molecular Weight.

HBD: Number of Hydrogen Bond Donors.

TPSA: Topological Polar Surface Area.

The coefficients in the equation indicate the relative importance of each descriptor. For example, a positive coefficient for LogP suggests that increasing hydrophobicity may lead to higher activity.

Below is a hypothetical data table showing the descriptors and predicted activity for a set of derivatives.

| Derivative | LogP | MW | HBD | TPSA | Predicted pIC₅₀ |

| Compound 1 | 2.5 | 250 | 1 | 45 | 5.8 |

| Compound 2 | 3.1 | 265 | 1 | 48 | 6.2 |

| Compound 3 | 2.8 | 240 | 2 | 50 | 6.9 |

This table is for illustrative purposes only.

Applications in Advanced Synthetic Chemistry

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The strategic positioning of the bromo and propanoyl groups on the pyridine (B92270) ring makes 1-(5-Bromopyridin-2-yl)propan-1-one an exceptionally useful building block for synthesizing a wide array of complex heterocyclic compounds. The bromine atom is amenable to various cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which allows for the introduction of diverse aryl, alkynyl, and amino groups at the 5-position of the pyridine ring. mdpi.com

Concurrently, the ketone functional group of the propanoyl moiety provides a reactive center for numerous chemical transformations. It can participate in reactions such as aldol (B89426) condensations, Mannich reactions, and reductions to form alcohols, which can be subsequently modified. This dual reactivity enables a modular and convergent strategy for the synthesis of intricate molecules. For example, the ketone can be utilized to construct a second or third ring system onto the initial pyridine core, leading to the formation of bicyclic and tricyclic heterocyclic structures.

Precursor for Pharmaceutically Relevant Scaffolds and Drug Candidates

The pyridine scaffold is a frequently occurring structural motif in a multitude of biologically active compounds and approved pharmaceutical drugs. ijnrd.orgnih.gov Consequently, 1-(5-Bromopyridin-2-yl)propan-1-one has become a significant precursor for the synthesis of various scaffolds with pharmaceutical relevance.

A prominent application lies in the synthesis of substituted pyrazoles. Through the reaction of 1-(5-Bromopyridin-2-yl)propan-1-one with hydrazine (B178648) derivatives, a pyrazole (B372694) ring can be fused or attached to the pyridine core. The resulting pyridinyl-pyrazole structures are of considerable interest in medicinal chemistry. nih.gov

Furthermore, the bromine atom facilitates the introduction of pharmacophoric groups that can influence the biological activity and pharmacokinetic properties of the final molecules. Research has highlighted its role as a key intermediate in the creation of potential kinase inhibitors, where the pyridine core serves as an essential scaffold for binding to the target protein.

Utility in Academic Research for Agrochemical and Specialty Chemical Development

Beyond the pharmaceutical industry, 1-(5-Bromopyridin-2-yl)propan-1-one is utilized in academic research aimed at discovering novel agrochemicals and specialty chemicals. The pyridine ring is a recognized toxophore in many successful insecticides and herbicides. ijnrd.org The capacity to functionalize both the 5-position via the bromine atom and the side chain through the ketone allows for the generation of extensive libraries of new compounds for high-throughput screening in agrochemical discovery programs.

Researchers have investigated the derivatization of this compound to produce new insecticides, fungicides, and herbicides. The introduction of various substituents can be used to fine-tune the compound's range of activity, its persistence in the environment, and its selectivity—all of which are crucial factors in the development of modern crop protection agents.

Development of Novel Catalysts or Ligands Utilizing the Pyridine Scaffold

The nitrogen atom within the pyridine ring of 1-(5-Bromopyridin-2-yl)propan-1-one has a lone pair of electrons, making it a potential site for coordination with metal ions. This characteristic has been leveraged in the creation of new ligands for catalysis. By altering the propanone side chain and the 5-position of the ring, scientists can design and synthesize both chiral and achiral ligands with defined steric and electronic features.

These ligands can then be complexed with a variety of transition metals to create catalysts for a range of organic reactions, such as asymmetric hydrogenations, cross-coupling reactions, and polymerizations. The ease of modifying the ligand structure, starting from 1-(5-Bromopyridin-2-yl)propan-1-one, permits the systematic optimization of catalyst performance for particular chemical processes. The creation of such customized catalysts is a major focus of both academic and industrial research, with the goal of enhancing the efficiency and sustainability of chemical manufacturing.

Biological Activity and Medicinal Chemistry of 1 5 Bromopyridin 2 Yl Propan 1 One Derivatives

Pharmacological Exploration of Pyridinepropanone and Related Scaffolds

Pyridine (B92270) and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in pharmacological research. nih.govresearchgate.net These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.net The versatility of the pyridine nucleus allows for structural modifications that can enhance its therapeutic potential. researchgate.net The presence of a propanone linker and a bromo substituent, as seen in 1-(5-bromopyridin-2-yl)propan-1-one, offers further opportunities for developing derivatives with tailored biological functions. Pyridine-based compounds are integral to numerous FDA-approved drugs for various conditions, highlighting their importance in drug discovery. nih.gov

Antimicrobial Properties of Derivatives

Derivatives of pyridine have shown significant promise as antimicrobial agents. For instance, certain nicotinoyl thioureas, which are pyridine derivatives, have demonstrated excellent antibacterial activity against a range of bacteria including Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL. nih.gov Similarly, novel synthesized pyridine and thienopyridine derivatives have exhibited good to strong antimicrobial activity against E. coli, Bacillus mycoides, and Candida albicans. researchgate.net One particular derivative showed maximal inhibition against B. mycoides (33 mm) and C. albicans (29 mm), with MIC values below 0.0048 mg/mL for both. researchgate.net

The antimicrobial mechanism of some bromo-substituted derivatives has been attributed to their ability to disrupt bacterial cell membranes. For example, a 6-bromoindolglyoxylamide polyamine derivative demonstrated rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Type | Target Organism(s) | Activity/MIC | Reference |

|---|---|---|---|

| Nicotinoyl thioureas | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | MIC: 31.25-62.5 μg/mL | nih.gov |

| Pyridine and Thienopyridine Derivatives | E. coli, B. mycoides, C. albicans | Inhibition zone: up to 33 mm; MIC: <0.0048 mg/mL | researchgate.net |

Anti-inflammatory Effects of Derivatives

Pyridine derivatives have been investigated for their anti-inflammatory properties, often targeting cyclooxygenase (COX) enzymes. nih.govnih.gov For example, a series of 1,2-benzothiazine derivatives, which are structurally related to some anti-inflammatory drugs, were evaluated for their COX-1/COX-2 inhibitory activity. nih.gov Several of these compounds showed higher selectivity for COX-2 over COX-1 compared to the established drug meloxicam, suggesting they may have a better side-effect profile. nih.gov

In a study on novel 1,5-diarylpyrazole derivatives, which also contain a nitrogen-based heterocyclic ring, compounds were designed to act as prodrugs that convert to their active form in the body. nih.gov These derivatives showed potent anti-inflammatory activity in a dose-dependent manner in a rat paw edema model and selectively inhibited COX-2. nih.gov Another study on pyrimidine-5-carbonitrile derivatives identified compounds that were potent and selective COX-2 inhibitors with IC50 values in the low micromolar range. nih.gov

The anti-inflammatory effect is often evaluated using the carrageenan-induced rat paw edema model, where the reduction in swelling indicates anti-inflammatory activity. nih.govresearchgate.net

Table 2: Anti-inflammatory Activity of Selected Heterocyclic Derivatives

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 1,2-Benzothiazine Derivatives | COX-1/COX-2 | Higher selectivity for COX-2 over COX-1 compared to meloxicam. | nih.gov |

| 1,5-Diarylpyrazole Derivatives | COX-2 | Potent and selective in vivo anti-inflammatory activity. | nih.gov |

Anticancer Potential of Related Bromopyridine/Pyrazine Derivatives

The anticancer potential of pyridine derivatives is a significant area of research. ekb.eg For instance, a series of novel cyanopyridine derivatives bearing a 1,3,4-oxadiazole (B1194373) ring were synthesized and evaluated for their cytotoxicity against human cancer cell lines. nih.govnih.gov One compound showed potent activity against the MCF-7 breast cancer cell line with an IC50 of 8.352 µM, while several others were highly sensitive against the CaCo-2 colon cancer cell line with IC50 values ranging from 2.612 µM to 8.394 µM. nih.govnih.gov

Molecular docking studies have suggested that these cyanopyridine derivatives may exert their anticancer effects by targeting human topoisomerase-IIβ, a key enzyme in DNA replication. nih.govnih.gov Other pyridine-derived compounds have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for angiogenesis in tumors. ekb.eg Some of these derivatives showed potent activity against HepG2 and MCF-7 cancer cell lines with IC50 values in the low micromolar range. ekb.eg While the specific role of bromopyridine derivatives as CYP17 inhibitors was not detailed in the provided search results, the broad anticancer activities of related structures are well-documented.

Table 3: Anticancer Activity of Selected Pyridine Derivatives

| Compound Class | Cancer Cell Line(s) | IC50 Values | Potential Target | Reference |

|---|---|---|---|---|

| Cyanopyridine-1,3,4-oxadiazole | MCF-7, CaCo-2 | 2.612–8.94 µM | Topoisomerase-IIβ | nih.govnih.gov |

Enzyme Inhibition and Biochemical Probe Applications for Derivatives

Enzyme inhibition is a key mechanism through which many pyridine derivatives exert their biological effects. nih.gov For example, derivatives of 1,2-benzothiazine have been shown to be effective inhibitors of COX enzymes, which are involved in inflammation. nih.gov Similarly, certain pyrazole (B372694) derivatives have been developed as selective COX-2 inhibitors. nih.gov

In the context of other enzymes, styryl-aminochalcone hybrids have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. nih.gov Some of these compounds exhibited significant inhibitory activity with IC50 values in the low micromolar range, suggesting their potential as antidiabetic agents. nih.gov The ability of these compounds to specifically inhibit certain enzymes makes them valuable as biochemical probes to study enzyme function and pathological pathways. nih.gov

Mechanism of Action Investigations and Molecular Target Identification for Biologically Active Derivatives

Understanding the mechanism of action at the molecular level is crucial for drug development. For some antimicrobial brominated derivatives, the mechanism involves the disruption of the bacterial cell membrane, leading to permeabilization and depolarization. nih.gov

In the case of anti-inflammatory derivatives, the primary molecular target is often the COX-2 enzyme. nih.govnih.gov By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. nih.gov For anticancer cyanopyridine derivatives, molecular docking studies have identified human topoisomerase-IIβ as a likely target. nih.govnih.gov Inhibition of this enzyme would disrupt DNA replication and lead to cancer cell death.

Furthermore, some anti-HIV derivatives based on a phenylpyrrole scaffold have been shown to inhibit HIV-1 fusion and entry by interfering with the formation of the gp41 six-helix bundle, a critical step in the viral life cycle. nih.gov

Structure-Activity Relationship (SAR) Studies to Elucidate Biological Efficacy

Structure-activity relationship (SAR) studies are essential for optimizing the biological efficacy of lead compounds. In the development of antimicrobial pyridine and thienopyridine derivatives, SAR studies have helped to identify the key structural features responsible for their potent activity. researchgate.net

For anti-HIV N-carboxyphenylpyrrole derivatives, SAR studies revealed that specific substitutions on the phenyl ring were crucial for their inhibitory activity against HIV-1 gp41 six-helix bundle formation. nih.gov These studies guide medicinal chemists in designing more potent and selective compounds by making targeted modifications to the chemical structure.

Future Research Directions and Translational Perspectives for 1 5 Bromopyridin 2 Yl Propan 1 One

The scaffold of 1-(5-bromopyridin-2-yl)propan-1-one represents a valuable starting point for chemical and pharmaceutical research. Its inherent structural features, including the reactive bromine atom and the ketone functional group, offer numerous avenues for modification and derivatization. Future research is poised to expand upon the existing knowledge base, aiming to unlock the full potential of this compound and its analogues in various scientific and therapeutic domains. The following sections outline key areas for future investigation, from sustainable synthesis to the exploration of novel applications in medicine and materials science.

Q & A

Basic: What are the recommended synthetic routes for 1-(5-Bromopyridin-2-yl)propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: